molecular formula C12H13N3O2 B15218109 N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide CAS No. 14714-33-1

N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide

Katalognummer: B15218109
CAS-Nummer: 14714-33-1
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: HTNLRJRCYWLDHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide is a heterocyclic compound with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This transition-metal-free (4 + 2) cycloaddition reaction is efficient, offering high yields and good functional group tolerance. The reaction is carried out under mild conditions, making it an attractive method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide stands out due to its specific structure, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

14714-33-1

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

N-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3O2/c1-8(16)13-10-4-2-3-9(7-10)11-5-6-12(17)15-14-11/h2-4,7H,5-6H2,1H3,(H,13,16)(H,15,17)

InChI-Schlüssel

HTNLRJRCYWLDHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.